molecular formula C10H8N2O2S B12077881 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid

Cat. No.: B12077881
M. Wt: 220.25 g/mol
InChI Key: ZEIFXTKWYXNOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 5-methyl-1,3,4-thiadiazole ring. This structure combines the aromaticity and hydrogen-bonding capacity of benzoic acid with the electron-deficient thiadiazole system, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-(5-methyl-1,3,4-thiadiazol-2-yl)benzoic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

ZEIFXTKWYXNOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with benzoic acid derivatives. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with benzoic acid . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid involves its interaction with various molecular targets. In medicinal applications, the compound can bind to DNA and inhibit its replication, leading to cell death. It may also interact with enzymes and proteins involved in cell signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Cephalosporin Antibiotics with Thiadiazole Moieties

Key Compounds :

  • Cefazolin Sodium : A first-generation cephalosporin containing the 5-methyl-1,3,4-thiadiazol-2-ylthio group. Its structure includes a bicyclic β-lactam core, which is critical for antibacterial activity against gram-positive bacteria and some Enterobacteriaceae .
  • Cefazedone : Features a 5-methylthiadiazole-thioether side chain, enhancing stability against β-lactamases .

Structural Differences :

Compound Core Structure Thiadiazole Substituent Key Biological Activity
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid Benzoic acid Directly attached to benzene Not explicitly reported
Cefazolin Sodium β-Lactam bicyclic system Thioether-linked to cephem core Antibacterial

Pharmacological Insight: The thiadiazole-thioether group in cephalosporins contributes to enhanced bacterial membrane penetration and resistance to enzymatic degradation. In contrast, the benzoic acid moiety in the target compound may favor solubility and binding to non-antibacterial targets (e.g., kinases or receptors) .

Thiadiazole-Thiazolidinone Hybrids

Key Compounds :

  • 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-ones : Synthesized via condensation of thiadiazole amines with thioglycolic acid, these hybrids show potent anticancer activity (IC50: 46–66 µM against MCF-7 cells) and antioxidant properties .

Structural and Functional Comparison :

Compound Acid Component Additional Functional Groups Biological Activity
Target compound Benzoic acid None Underexplored
Thiazolidin-4-one derivatives Thiazolidinone ring Nitrophenyl/fluorophenyl substituents Anticancer (IC50 < 150 µM)

Synthetic Pathways: The target compound’s synthesis likely involves coupling benzoic acid derivatives with pre-formed thiadiazole intermediates, whereas thiazolidinone hybrids require multi-step reactions with thioglycolic acid .

Other Thiadiazole-Linked Carboxylic Acids

Examples :

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propanoic acid: Features a propanoic acid chain instead of benzoic acid.

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid : Combines oxadiazole and thiadiazole rings, which may enhance metabolic stability .

Physicochemical Properties :

Compound Molecular Formula Molar Mass (g/mol) Key Features
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid C10H8N2O2S 220.25 Aromatic acid, planar structure
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propanoic acid C6H8N2O2S2 204.27 Flexible chain, higher solubility

Complex Thiadiazole-Benzoic Acid Conjugates

Example :

  • 3-(2-((5-(Quinolin-2-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoic acid: Integrates a quinoline moiety, which could enhance DNA intercalation or kinase inhibition. Molecular weight = 422.48 g/mol .

Structural Complexity vs. Simplicity: The target compound lacks the quinoline or oxadiazole extensions seen in more complex analogs, suggesting a trade-off between synthetic accessibility and multifunctional bioactivity .

Biological Activity

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring fused with a benzoic acid moiety. The structural formula can be represented as follows:

C10H10N2O2S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This structure contributes to its interaction with various biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Several studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

CompoundMicrobial TargetActivity
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acidE. coli, S. aureusInhibition of growth
Thiadiazole derivativesCandida albicansAntifungal activity

Anticancer Activity

Research has highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For example, a study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acidMCF-723.29
Thiadiazole derivativesLoVo2.44

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating chronic inflammatory conditions.

The biological activities of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have shown inhibitory effects on enzymes like α-glucosidase and COX.
  • DNA Interaction : The aromatic nature allows for intercalation into DNA, disrupting replication and transcription processes.
  • Ion Channel Modulation : Some derivatives exhibit neuroprotective effects through modulation of voltage-gated ion channels.

Study on Anticancer Properties

A systematic investigation into the anticancer effects of various thiadiazole derivatives revealed that 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 23.29 µM. The study utilized the MTS assay to evaluate cell viability post-treatment.

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity, 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid was tested against E. coli and S. aureus, showing promising inhibition rates compared to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.